
3-Methylcatechol-d3
Overview
Description
3-Methylcatechol-d3 is a deuterated derivative of 3-Methylcatechol, an organic compound with the molecular formula C7H5D3O2. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a methyl group at the third position. It is commonly used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcatechol-d3 typically involves the deuteration of 3-Methylcatechol. One common method is the catalytic hydrogenation of 3-Methylcatechol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. For instance, recombinant strains of Escherichia coli expressing specific genes from the toluene degradation pathway can be used to produce 3-Methylcatechol, which is then subjected to deuteration.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcatechol-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
- Mass Spectrometry and Nuclear Magnetic Resonance:
3-Methylcatechol-d3 is utilized as a stable isotopic label in mass spectrometry and nuclear magnetic resonance studies. Its deuterium labeling allows for precise tracking of molecular interactions and transformations during chemical reactions.
Biology
- Metabolic Pathway Studies:
The compound plays a crucial role in studying metabolic pathways and enzyme kinetics. For instance, it can be metabolized by catechol 1,2-dioxygenase, which facilitates the understanding of biochemical processes involving catechols.
Medicine
- Pharmacokinetic Tracer:
In pharmacokinetic studies, this compound serves as a tracer to monitor the absorption, distribution, metabolism, and excretion of drugs. This application is critical for developing new therapeutic agents and understanding their behavior in biological systems.
Industry
- Synthesis of Fine Chemicals:
The compound is also valuable in the synthesis of fine chemicals and pharmaceuticals. Its use in biocatalytic processes allows for the efficient production of various catechols from substrates like toluene .
Case Studies
-
Metabolic Studies Using Isotopic Labeling:
A study demonstrated how researchers used this compound to trace metabolic pathways in microbial degradation processes. The deuterated compound allowed for the differentiation between labeled and unlabeled metabolites, providing insights into metabolic fluxes within microbial communities. -
Pharmacokinetic Research:
In pharmacokinetic studies involving new drug formulations, this compound was employed to assess the bioavailability of compounds. By tracking the labeled compound through various biological matrices, researchers could evaluate how modifications to drug structures affected their pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-Methylcatechol-d3 involves its interaction with specific enzymes and metabolic pathways. For instance, it can be metabolized by catechol 1,2-dioxygenase, leading to the formation of intermediates that participate in various biochemical reactions. The deuterium labeling allows for precise tracking of these metabolic processes .
Comparison with Similar Compounds
3-Methylcatechol: The non-deuterated form of 3-Methylcatechol-d3.
2,3-Dihydroxytoluene: Another isomer of methylbenzenediol.
3-Methylpyrocatechol: A synonym for 3-Methylcatechol.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Biological Activity
3-Methylcatechol-d3 (3-MC-d3) is a deuterated analog of 3-methylcatechol, an organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of 3-MC-d3, focusing on its mechanisms of action, effects on various biological systems, and potential applications in agriculture and medicine.
This compound is characterized by the molecular formula and is a derivative of catechol. The presence of deuterium (d3) enhances its stability and allows for tracing in metabolic studies. Its structure includes two hydroxyl groups (-OH) attached to a benzene ring, contributing to its reactivity and biological functions.
Antifecundity Effects in Aphids
Recent studies have demonstrated that 3-MC-d3 significantly reduces the fecundity of the aphid species Myzus persicae. The compound inhibits the transcriptional activity of the aphid estrogen-related receptor (MpERR), which plays a crucial role in regulating glycolytic gene expression. This inhibition leads to decreased offspring production by affecting key enzymes such as phosphofructokinase and pyruvate kinase, ultimately suppressing glycolytic activity .
Vasodilatory Effects
Research indicates that catechols, including 3-MC, can induce vasodilation by relaxing vascular smooth muscle. In particular, studies have shown that 3-MC may activate voltage-gated potassium channels (KV channels), leading to reduced arterial blood pressure without negatively impacting heart rate. The vasodilatory effect has been observed in spontaneously hypertensive rat models, suggesting potential therapeutic applications for hypertension management .
Metabolic Pathways
The metabolism of 3-MC-d3 involves various enzymatic pathways, primarily through catechol-O-methyltransferase (COMT), which methylates catecholic compounds. This enzymatic activity is crucial for detoxifying catechols and modulating their biological effects. Variations in COMT activity can influence the pharmacokinetics and efficacy of 3-MC-d3 in different biological contexts .
Case Studies
Study | Focus | Findings |
---|---|---|
Aphid Control | Effects on Myzus persicae | 3-MC-d3 reduced intrinsic transcriptional activity of MpERR, decreasing offspring production. |
Vasodilation | Vascular Smooth Muscle Relaxation | Induced vasodilation via KV channel activation; reduced blood pressure in hypertensive rats. |
Metabolism | COMT Activity | Methylation of 3-MC-d3 by COMT affects its biological availability and activity. |
Research Findings
- Inhibition of Glycolysis : Treatment with 3-MC-d3 led to a significant decrease in glycolytic gene expression in aphids, indicating its potential as a biopesticide.
- Vasodilatory Mechanism : The compound's ability to relax vascular smooth muscle suggests it could serve as a template for developing new antihypertensive drugs.
- Stability and Tracing : The deuterated form allows researchers to trace metabolic pathways more accurately, enhancing our understanding of its biological interactions.
Q & A
Basic Research Questions
Q. What are the validated synthesis routes and characterization techniques for 3-Methylcatechol-d3?
- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated reagent use (e.g., D₂O or deuterated methylating agents). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium placement and isotopic purity. Mass spectrometry (MS) is critical for verifying molecular weight shifts due to deuterium substitution. Ensure protocols align with IUPAC guidelines for compound naming and purity thresholds (>98% isotopic enrichment) .
Q. How is this compound utilized in isotopic labeling for metabolic pathway studies?
- Methodological Answer : As a deuterated analog, it serves as a stable isotope tracer in liquid chromatography-mass spectrometry (LC-MS) to track metabolic intermediates. Researchers should design experiments with controls to account for natural isotope abundance and validate tracer incorporation rates. Use kinetic modeling to differentiate endogenous vs. tracer-derived metabolites .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with deuterated internal standards ensures precision. Optimize chromatographic separation to resolve deuterated and non-deuterated forms. Validate methods per FDA bioanalytical guidelines, including matrix effect assessments and recovery studies .
Advanced Research Questions
Q. How can isotopic dilution effects be mitigated in longitudinal studies using this compound?
- Methodological Answer : Implement time-course sampling to monitor deuterium loss via metabolic exchange. Use compartmental modeling to adjust for isotopic dilution. Pair with ¹³C-labeled analogs for cross-validation. Ensure storage conditions (-80°C, inert atmosphere) minimize deuterium exchange .
Q. What experimental strategies address contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct stability studies across pH 2–9 at 37°C, using NMR to detect deuterium loss. Compare degradation kinetics with non-deuterated analogs. Apply Arrhenius modeling to predict shelf-life. Discrepancies may arise from buffer composition or temperature fluctuations; replicate conditions from conflicting studies to identify variables .
Q. How does deuterium substitution influence the reaction kinetics of this compound in enzymatic assays?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows reactions involving C-H bond cleavage. Measure KIE by comparing reaction rates with non-deuterated controls. Use stopped-flow spectroscopy or isotopic labeling in active sites to isolate effects. Report both primary (direct bond cleavage) and secondary (conformational) KIEs .
Q. What computational approaches predict the isotopic impact of this compound on binding affinities?
- Methodological Answer : Perform density functional theory (DFT) calculations to model deuterium’s electronic effects. Molecular dynamics (MD) simulations can assess conformational changes due to isotopic substitution. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers design studies to evaluate the compound’s long-term stability in environmental matrices?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% humidity) over 6–12 months. Analyze degradation products via high-resolution MS. Include abiotic controls (light, oxygen exposure) to differentiate chemical vs. microbial degradation. Reference EPA guidelines for environmental fate studies .
Q. Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves and eye protection. Store in airtight, light-resistant containers under argon. Follow institutional guidelines for deuterated waste disposal, as improper disposal risks isotopic contamination .
Q. How can researchers ensure ethical procurement of this compound for academic use?
Properties
IUPAC Name |
3-(trideuteriomethyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSWEKYNAOWQDF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676028 | |
Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189946-33-5 | |
Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.